2-(pyridin-4-yl)-8H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
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Overview
Description
2-(4-PYRIDYL)-7H-PYRAZOLO[4,3-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound features a unique structure that combines pyridine, pyrazole, triazole, and pyrimidine rings, making it a versatile scaffold for drug design and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-PYRIDYL)-7H-PYRAZOLO[4,3-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE typically involves multi-step reactions starting from readily available starting materials. One common method involves the palladium-catalyzed tandem C–N coupling/Boulton–Katritzky rearrangement process. This method uses 3-aminoisoxazoles or 1,2,4-oxadiazol-3-amines with 2-pyridyl trifluoromethanesulfonate under specific reaction conditions .
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the scalability of the synthetic routes mentioned above suggests that similar processes could be adapted for large-scale production. The use of palladium catalysts and readily available starting materials makes the synthesis both efficient and cost-effective .
Chemical Reactions Analysis
Types of Reactions
2-(4-PYRIDYL)-7H-PYRAZOLO[4,3-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the heterocyclic rings.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for modifying the pyridine and pyrazole rings
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and the use of solvents like dimethyl sulfoxide (DMSO) or acetonitrile .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .
Scientific Research Applications
2-(4-PYRIDYL)-7H-PYRAZOLO[4,3-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE has been extensively studied for its potential in various scientific research applications:
Mechanism of Action
The mechanism of action of 2-(4-PYRIDYL)-7H-PYRAZOLO[4,3-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE involves its interaction with specific molecular targets, such as cyclin-dependent kinase 2 (CDK2). By inhibiting CDK2, the compound can disrupt the cell cycle, leading to the selective targeting of tumor cells. This inhibition is achieved through the compound’s ability to bind to the active site of CDK2, preventing its interaction with cyclin A2 .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
1,2,4-Triazolo[1,5-a]pyridine: Shares structural similarities and undergoes similar chemical reactions.
Thioglycoside derivatives: These compounds also exhibit significant biological activities and are synthesized using similar methods.
Uniqueness
2-(4-PYRIDYL)-7H-PYRAZOLO[4,3-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE stands out due to its unique combination of pyridine, pyrazole, triazole, and pyrimidine rings. This structural complexity allows for diverse chemical modifications and enhances its potential as a therapeutic agent .
Properties
Molecular Formula |
C11H7N7 |
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Molecular Weight |
237.22 g/mol |
IUPAC Name |
4-pyridin-4-yl-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C11H7N7/c1-3-12-4-2-7(1)9-15-11-8-5-14-16-10(8)13-6-18(11)17-9/h1-6H,(H,14,16) |
InChI Key |
BLRLGDXCUQDTBZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1C2=NN3C=NC4=C(C3=N2)C=NN4 |
Origin of Product |
United States |
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